(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone
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Overview
Description
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is an organic compound characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, along with a methanone group linked to another dimethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 3,4-dimethylphenyl magnesium bromide (Grignard reagent). The reaction is carried out in an anhydrous environment, often using diethyl ether as a solvent. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This includes the use of automated reactors, controlled temperature environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methanone group can undergo oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic medium, water as solvent.
Major Products Formed
Reduction: (4-amino-3-nitrophenyl)(3,4-dimethylphenyl)methanone.
Substitution: (4-substituted-3-nitrophenyl)(3,4-dimethylphenyl)methanone.
Oxidation: (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)carboxylic acid.
Scientific Research Applications
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group may also participate in binding interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-3-nitrophenyl)(phenyl)methanone: Similar structure but lacks the dimethyl substitution on the phenyl ring.
(4-chloro-3-nitrophenyl)(pyridin-4-yl)methanone: Contains a pyridine ring instead of a dimethyl-substituted phenyl ring.
4-chloro-3-nitrophenol: Contains a hydroxyl group instead of a methanone group.
Uniqueness
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is unique due to the presence of both chloro and nitro groups on the same phenyl ring, combined with a dimethyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(8-12)17(19)20/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTPJNKKSAWRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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